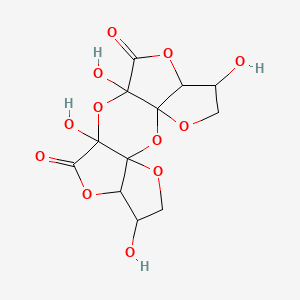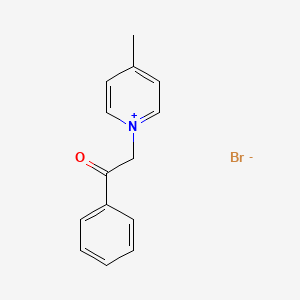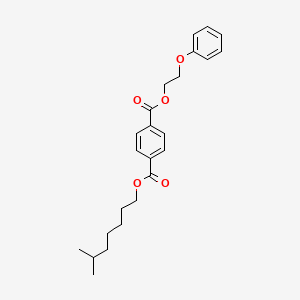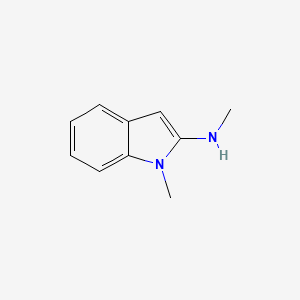
Dehydro-L-(+)-ascorbic acid dimer
Overview
Description
Dehydro-L-(+)-ascorbic acid dimer is a chemical compound . It’s found in crystalline form and is often used in enzymatic processes .
Molecular Structure Analysis
The molecular structure of similar compounds involves complex interactions. For instance, in the case of Ab KGSADH, a homotetramer, the last β-strand of the oligomerization domain interacts with the last β-strand of the C-terminal domain of another monomeric subunit .Scientific Research Applications
Stability and Preparation
Dehydro-L-(+)-ascorbic acid dimer (DAA) has been a subject of research due to its stability and the methods of preparation. A study by Ohmori and Takagi (1978) discussed the preparation of a highly pure DAA solution, highlighting the challenges in maintaining its stability, especially when removed from the solvent (Ohmori & Takagi, 1978). Similarly, Dietz (1970) explored an efficient method to yield high-purity DAA, focusing on its dissociation in solution (Dietz, 1970).
Decomposition and Stability in Various Conditions
The decomposition of DAA under various conditions has been studied extensively. Bode, Cunningham, and Rose (1990) assessed its decay at different pH levels and temperatures, providing insights valuable for both clinical and research applications (Bode, Cunningham, & Rose, 1990). Matusch (1977) investigated the oxidation of L-ascorbic acid to DAA, focusing on the hydrolysis and the formation of monomeric dehydroascorbic acid (Matusch, 1977).
Applications in Neuroscience
In the field of neuroscience, Kim et al. (2002) utilized DAA to measure ascorbic acid levels in neurons and neuronal tissues, underscoring its role in biochemical pathways (Kim, Dahlgren, Moroz, & Sweedler, 2002).
Analytical Techniques Involving DAA
Analytical techniques involving DAA have been developed for various applications. For example, Kimoto et al. (1993) used ion-pairing high-performance liquid chromatography for analyzing DAA transformation products (Kimoto, Tanaka, Ohmoto, & Choami, 1993). Lu and Seib (1998) conducted assays of DAA in bread and dough, illustrating its utility in food science (Lu & Seib, 1998).
Environmental Stress and Plant Growth
The role of DAA in responding to environmental stress and promoting plant growth has been highlighted in research by Gallie (2013), focusing on the importance of Asc recycling in maintaining ROS at non-damaging levels (Gallie, 2013).
Interconversion and Metabolism Studies
Studies on the interconversion between DAA and L-ascorbic acid have provided insights into its metabolic pathways. Nishikawa and Kurata (2000) demonstrated the reduction of DAA by erythorbic acid under neutral conditions, suggesting interconversion possibilities in biological tissues (Nishikawa & Kurata, 2000).
Mechanism of Action
Target of Action
It’s known that proline metabolism plays a significant role in the unique metabolism of cancer cells . The enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR), which catalyzes the final step of proline biosynthesis, is consistently upregulated in many cancers . Therefore, it’s plausible that Dehydro-L-(+)-ascorbic acid dimer might interact with enzymes involved in proline metabolism.
Mode of Action
For instance, if it interacts with PYCR, it could potentially influence the reduction of Δ1-pyrroline-5-carboxylate to proline .
Biochemical Pathways
Dehydro-L-(+)-ascorbic acid dimer might affect the proline metabolic cycle. The glutamate and ornithine pathways converge on PYCR, which catalyzes the reduction of Δ1-pyrroline-5-carboxylate to proline . Proline catabolism consists of two enzymes, one of which is proline dehydrogenase (PRODH), a flavoenzyme that catalyzes the oxidation of proline to Δ1-pyrroline-5-carboxylate . Any alteration in these pathways could have downstream effects on cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Result of Action
Given its potential interaction with proline metabolism, it could influence cellular growth and death pathways, particularly in the context of cancer cells .
Future Directions
properties
IUPAC Name |
6,10,12,16-tetrahydroxy-2,4,8,11,14,18-hexaoxapentacyclo[10.6.0.01,15.03,7.03,10]octadecane-9,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12/c13-3-1-19-11-5(3)21-7(15)9(11,17)23-10(18)8(16)22-6-4(14)2-20-12(6,10)24-11/h3-6,13-14,17-18H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNUOXIHSNESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3(O1)C(C(=O)O2)(OC4(C(=O)OC5C4(O3)OCC5O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036482 | |
| Record name | Dehydro-L-(+)-ascorbic acid dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro-L-(+)-ascorbic acid dimer | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)




![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)
![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)


![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)

![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)
